molecular formula C19H20N2O3S B2609598 N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-89-7

N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2609598
CAS No.: 898435-89-7
M. Wt: 356.44
InChI Key: GVIXYCSWSYEILI-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic sulfonamide derivative featuring a fused pyrroloquinoline core. Its structure includes a sulfonamide group at position 8, substituted with benzyl and methyl groups, and a ketone at position 2.

Properties

IUPAC Name

N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-20(13-14-5-3-2-4-6-14)25(23,24)17-11-15-7-8-18(22)21-10-9-16(12-17)19(15)21/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXYCSWSYEILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324957
Record name N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898435-89-7
Record name N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrroloquinoline core and a sulfonamide functional group. The chemical formula is C16H18N3O2SC_{16}H_{18}N_{3}O_{2}S, and it has been assigned the CAS number 178357-37-4. The sulfonamide group is known for its role in enhancing the biological activity of various compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the pyrroloquinoline framework. In vitro evaluations demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-7 (Breast)10.99 ± 1.06
Compound BHep G2 (Liver)4.4
Compound CHCT116 (Colon)4.4

These results suggest that modifications to the core structure can significantly influence anticancer activity, with certain substitutions enhancing potency against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Sulfonamide Group : Essential for enhancing bioactivity; compounds lacking this group showed significantly reduced activity.
  • Substituents on the Benzyl Ring : Electron-donating groups generally increase activity, while electron-withdrawing groups decrease it.
  • Pyrroloquinoline Core : Modifications at specific positions can lead to improved selectivity and potency against targeted cancer cell lines.

Case Studies

  • Case Study 1 : A derivative of this compound was tested against MCF-7 cells and showed an IC50 value of 10.99 μM, indicating moderate anticancer activity.
  • Case Study 2 : Another study evaluated a related sulfonamide derivative against HCT116 cells and found an IC50 of 4.4 μM, suggesting strong potential in colorectal cancer treatment.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[3,2,1-ij]quinoline Family

Several compounds share the pyrrolo[3,2,1-ij]quinoline core but differ in substituents and functional groups:

Compound Name Substituents/Modifications Key Properties Reference
4BP-TQS 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide Allosteric agonist at α7 nAChRs; halogen position (para) critical for activity
4CP-TQS 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide Retains allosteric agonist activity with slower activation kinetics compared to 4BP-TQS
4FP-TQS 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide Lacks agonist activity; acts as a potentiator of acetylcholine responses
8-Ethoxy-4,4,6-trimethyl derivative Ethoxy group at position 8, methyl groups at 4 and 6 Molecular weight: 274.1436 (HPLC-HRMS-ESI); synthesized via cyclocondensation
6-(4-Chlorophenyl)-4,4,6-trimethyl derivative Chlorophenyl substituent at position 6 Molecular weight: 340.1097; higher lipophilicity due to aryl group

Key Observations :

  • The N-benzyl-N-methyl substituent in the target compound distinguishes it from TQS analogs, which feature aryl halides (e.g., bromophenyl) at position 3. This substitution may alter binding affinity or pharmacokinetics.
  • Halogen type and position in TQS derivatives profoundly influence pharmacological activity (e.g., bromine at para vs. meta positions switches agonist to PAM activity) .

Pharmacological and Physical Properties

Pharmacology :

  • 4BP-TQS and 4CP-TQS exhibit allosteric agonist activity, while 4FP-TQS acts as a potentiator, highlighting the sensitivity of α7 nAChRs to substituent electronic effects .
  • The N-benzyl-N-methyl group in the target compound may reduce desensitization rates compared to halogenated analogs, though experimental data are pending.

Physical Properties :

Compound Melting Point (°C) Solubility Molecular Weight
Target compound Not reported Likely moderate (polar sulfonamide group) ~425 (estimated)
2-Amino-6-(4-chlorophenyl) spiro derivative (6c) 237–238 Low in ethanol 454.89
8-Ethoxy-4,4,6-trimethyl derivative Not reported Moderate (ethoxy group) 274.14

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